molecular formula C24H24Cl2N2O B12936869 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine CAS No. 5428-35-3

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine

Cat. No.: B12936869
CAS No.: 5428-35-3
M. Wt: 427.4 g/mol
InChI Key: OEECGNGFPFSXNO-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of two 4-chlorobenzyl groups and one 4-methoxyphenyl group attached to the imidazolidine ring. Imidazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts for this reaction include acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(4-chlorobenzyl)imidazolidine: Lacks the methoxy group, which may affect its biological activity.

    2-(4-methoxyphenyl)imidazolidine: Lacks the chlorobenzyl groups, which can influence its chemical reactivity.

    1,3-bis(4-methoxybenzyl)imidazolidine: Contains methoxy groups instead of chlorobenzyl groups, leading to different properties.

Uniqueness

1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is unique due to the presence of both chlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.

Biological Activity

1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer and anti-ischaemic properties.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24ClN2O

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine, including this compound, exhibit varying degrees of anticancer activity. The investigations primarily focus on their effects on breast cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (estrogen-dependent)
    • MDA-MB-231 (estrogen-independent)

In vitro studies demonstrated that the compound showed significant cytotoxic effects against these cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 6.6 µM to higher concentrations depending on the substituents present on the aromatic rings .

CompoundCell LineIC50 (µM)Mechanism of Action
SCT-4MCF-76.6Caspase activation
SCT-5MDA-MB-23110.5Apoptosis induction

The mechanism of action appears to involve the induction of apoptosis through caspase pathways, which are critical in programmed cell death processes .

Anti-Ischaemic Activity

The anti-ischaemic properties of imidazolidine derivatives were evaluated using a bilateral common carotid artery occlusion model in mice. The results indicated that the compound exhibited protective effects against ischaemia-induced damage.

  • Experimental Setup : Kunming mice were treated with varying doses of the compound prior to occlusion.
  • Outcome Measures : Assessment of biochemical markers and histopathological examination post-treatment showed reduced ischaemic damage in treated groups compared to controls .

Case Studies

Several studies have contributed to understanding the biological activity of imidazolidine derivatives:

  • Study on Anticancer Properties :
    • A series of imidazolidine derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines. The study found that substitution patterns significantly influenced their activity, with methoxy groups enhancing potency against MCF-7 cells .
  • Study on Anti-Ischaemic Effects :
    • In a controlled study, the compound was administered to mice subjected to induced ischaemia. Results indicated a significant reduction in tissue damage and improved recovery markers in treated animals compared to untreated controls .

Properties

CAS No.

5428-35-3

Molecular Formula

C24H24Cl2N2O

Molecular Weight

427.4 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine

InChI

InChI=1S/C24H24Cl2N2O/c1-29-23-12-6-20(7-13-23)24-27(16-18-2-8-21(25)9-3-18)14-15-28(24)17-19-4-10-22(26)11-5-19/h2-13,24H,14-17H2,1H3

InChI Key

OEECGNGFPFSXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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